2-(Quinolin-8-YL)acetaldehyde

説明

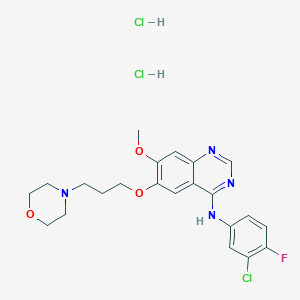

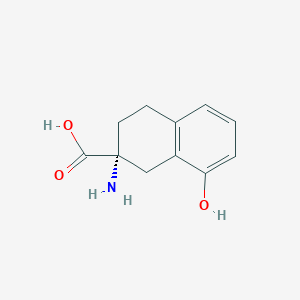

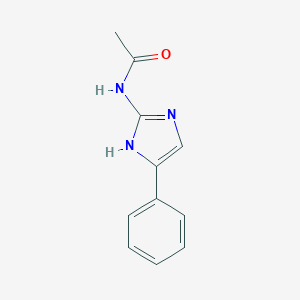

2-(Quinolin-8-YL)acetaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is also known by its chemical name 2-(quinolin-8-yl)acetaldehyde .

Synthesis Analysis

The synthesis of 2-(Quinolin-8-YL)acetaldehyde can be achieved through a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2 (quinoline‐8‐yl) 3‐methylbenzaldehydes and 1‐naphthaldehydes . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis

The molecular structure of 2-(Quinolin-8-YL)acetaldehyde consists of a quinoline ring attached to an acetaldehyde group . The exact mass of the molecule is 171.06800 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-8-YL)acetaldehyde include a predicted boiling point of 331.8±17.0 °C, a predicted density of 1.165±0.06 g/cm3, and a predicted pKa of 4.36±0.17 .科学的研究の応用

Synthesis and Antibacterial Activity : A study by Chabukswar et al. (2012) described the synthesis of (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one derivatives from 7-acetaldehyde-8-hydroxy quinoline. These compounds were evaluated for their antibacterial activity, showing significant potential with minimum inhibitory concentration (MIC) values of 100 µg/ml for compounds with higher zones of inhibition (Chabukswar et al., 2012).

Role in Alcoholism : Cohen & Collins (1970) investigated the condensation of epinephrine and norepinephrine with acetaldehyde, leading to the formation of tetrahydroisoquinoline alkaloids. This study suggested a potential role of such alkaloids in altering behavior during and after alcohol ingestion (Cohen & Collins, 1970).

Quinoline Synthesis : Kobayashi et al. (2004) described an efficient method for synthesizing quinoline derivatives by treating 2-isocyanostyrene derivatives with aldehydes. This method is relevant for the synthesis of quinolines with various substituents (Kobayashi et al., 2004).

Synthesis of Carbaldehyde Dimethyl Acetals : Liu et al. (2013) presented a method for cross-coupling quinoxalines with methanol, leading to 2-quinoxalinyl carbaldehyde dimethyl acetals. This process involved multiple bond cleavages and formations between methanol and N-heterocycles (Liu et al., 2013).

Fluorescent Sensor Development : Zhou et al. (2012) developed a fluorescent sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms for selectively detecting Cd(2+) ions. This sensor could distinguish Cd(2+) from Zn(2+) ions using different sensing mechanisms (Zhou et al., 2012).

Chemistry of 2-Chloroquinoline-3-Carbaldehyde : Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis and biological evaluation. This review highlighted the versatility and applications of these compounds in synthetic and medicinal chemistry (Hamama et al., 2018).

Synthesis of Quinoline Derivatives : Zhao et al. (2007) developed a method for synthesizing 4-functionalized quinoline derivatives, a process involving a one-pot reaction with various arylamines and aldehydes (Zhao et al., 2007).

将来の方向性

Quinoline derivatives, such as 2-(Quinolin-8-YL)acetaldehyde, have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This could be a potential future direction for the research and development of 2-(Quinolin-8-YL)acetaldehyde and similar compounds.

特性

IUPAC Name |

2-quinolin-8-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQUEYCXLBJMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627123 | |

| Record name | (Quinolin-8-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-8-YL)acetaldehyde | |

CAS RN |

191228-36-1 | |

| Record name | (Quinolin-8-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。